

Introduction: The Strategic Importance of the 2-Bromo-5-cyclopropylthiazole Scaffold

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Compound of Interest

Compound Name: *2-Bromo-5-cyclopropylthiazole*

Cat. No.: *B1521720*

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The thiazole ring is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, including vitamin B1 (thiamine) and various anticancer and antibacterial agents.^{[1][2]} Its unique electronic properties and ability to engage in hydrogen bonding make it a desirable component in drug design.^[1] The introduction of a cyclopropyl group at the C5 position often enhances metabolic stability and binding affinity. Consequently, **2-Bromo-5-cyclopropylthiazole** emerges as a critical building block for creating libraries of novel compounds.

The bromine atom at the C2 position is the primary handle for derivatization. The electron-deficient nature of the C2 position on the thiazole ring makes it highly susceptible to a variety of transformative reactions.^[3] This guide focuses on the most effective and widely used methods for its functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

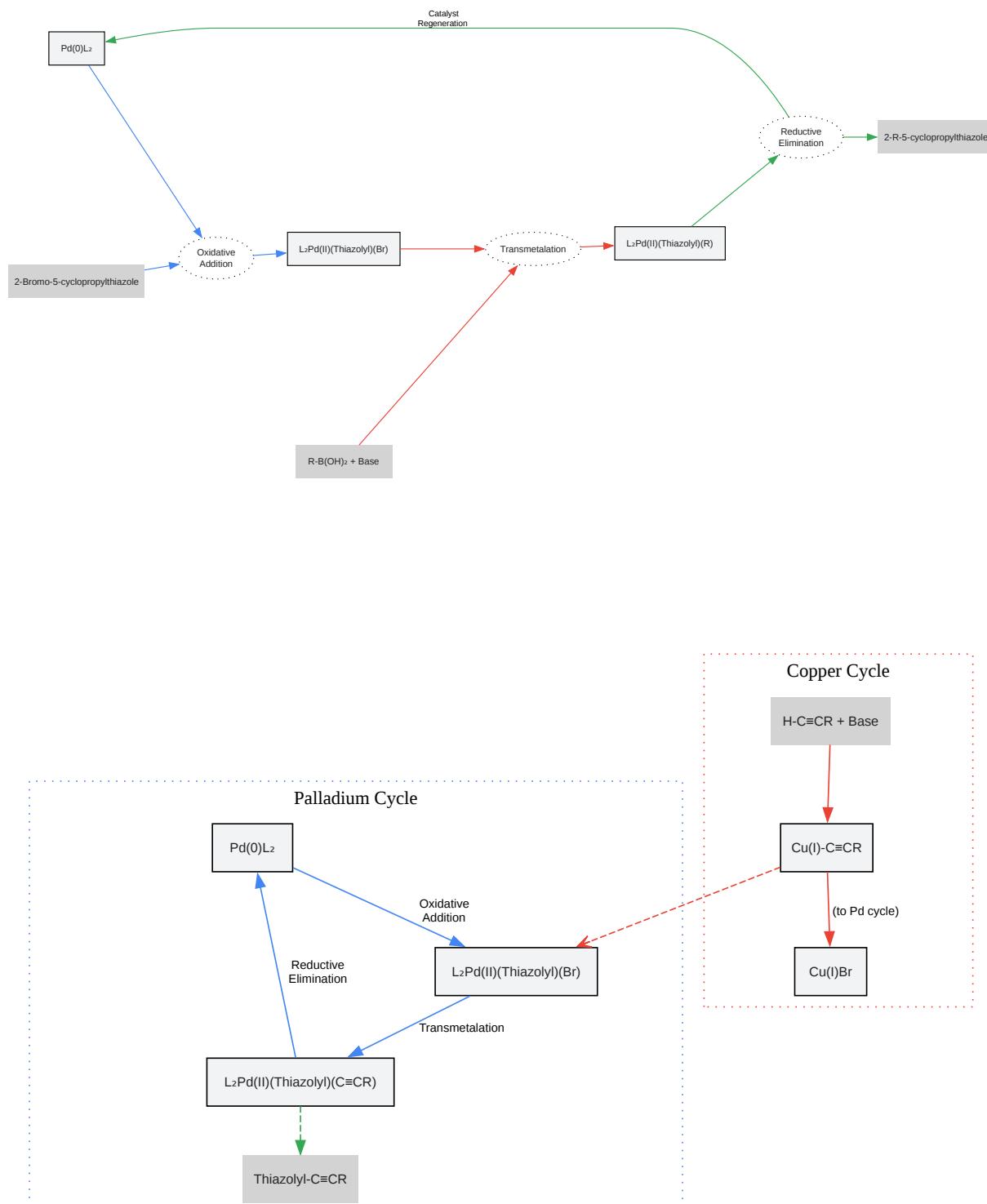
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds.^[4] For a substrate like **2-Bromo-5-cyclopropylthiazole**, these methods offer high functional group tolerance and generally proceed under mild conditions.

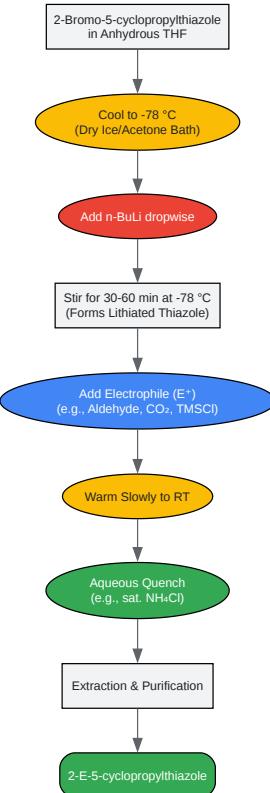
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for coupling aryl, heteroaryl, or vinyl halides with organoboron compounds.^[5] It is widely favored due to the stability, low toxicity, and commercial availability of boronic acids.^[6]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.^[7] The key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of **2-Bromo-5-cyclopropylthiazole**.
- Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.^[5]
- Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.^[7]





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